molecular formula C22H21ClN4O6 B560398 替沃沙尼(水合物) CAS No. 682745-40-0

替沃沙尼(水合物)

货号: B560398
CAS 编号: 682745-40-0
分子量: 472.9
InChI 键: VTWZGSZTIGEYIC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tivozanib (hydrate) is a small molecule kinase inhibitor primarily used in the treatment of advanced renal cell carcinoma. It functions by inhibiting the vascular endothelial growth factor receptors, which play a crucial role in tumor angiogenesis. This compound is marketed under the brand name Fotivda and has shown promise in treating patients who have not responded to other therapies .

科学研究应用

Advanced Renal Cell Carcinoma

Tivozanib is approved for use in patients with relapsed or refractory advanced renal cell carcinoma after two or more systemic therapies. The efficacy of tivozanib in this context has been demonstrated in several clinical trials:

  • TIVO-3 Trial : This phase III trial compared tivozanib with sorafenib in patients with advanced clear cell RCC. Results indicated a median progression-free survival (PFS) of 11.9 months for tivozanib versus 3.9 months for sorafenib, highlighting its superior efficacy .
Trial Median PFS Complete Response Partial Response Stable Disease
TIVO-311.9 months3 (1.2%)83 (31.9%)134 (51.5%)

Ovarian Cancer

Tivozanib has also been explored as a treatment option for recurrent platinum-resistant ovarian cancer. A phase II study reported a response rate of 16.7% with a median PFS of 4.1 months .

Study Response Rate Median PFS Common Adverse Events
Ovarian Cancer Study16.7%4.1 monthsFatigue, Hypertension

Combination Therapies

Recent studies have investigated the use of tivozanib in combination with immune checkpoint inhibitors such as nivolumab in metastatic RCC. The TiNivo study reported an overall response rate of 62% with this combination therapy .

Safety Profile

The safety profile of tivozanib is notable for its distinct toxicity compared to other tyrosine kinase inhibitors:

  • Common adverse events include hypertension (reported in up to 62% of patients), fatigue, and gastrointestinal symptoms such as diarrhea and nausea .
  • The incidence of grade 3 or higher adverse events was significant but generally lower than that observed with sorafenib .

Case Study: Efficacy in Refractory RCC

A patient with advanced RCC who had previously failed multiple therapies was treated with tivozanib at a dose of 1.34 mg daily for three weeks in a four-week cycle. The patient achieved stable disease after three cycles, demonstrating the potential of tivozanib as an effective treatment option in heavily pre-treated populations.

Case Study: Tivozanib in Ovarian Cancer

In another case involving a patient with platinum-resistant ovarian cancer, treatment with tivozanib resulted in a partial response after two cycles, with significant symptom relief and manageable side effects.

作用机制

Target of Action

Tivozanib (hydrate) is a selective, orally active inhibitor for vascular endothelial growth factor receptor (VEGFR)-1, 2, and 3 . These receptors play a crucial role in angiogenesis, the process of new blood vessel formation, which is often exploited by cancer cells for their growth and proliferation .

Mode of Action

Tivozanib works by blocking the action of the abnormal protein that signals cancer cells to multiply .

Biochemical Pathways

The primary biochemical pathway affected by Tivozanib is the VEGF signaling pathway. By inhibiting VEGFR-1, 2, and 3, Tivozanib suppresses angiogenesis, thereby limiting the supply of oxygen and nutrients to the tumor, which can lead to the inhibition of tumor growth .

Pharmacokinetics

The median time to maximum concentration (Tmax) of Tivozanib is 10 hours, however, it can range from 3 to 24 hours . A pharmacokinetic study in 8 healthy subjects revealed a maximum concentration (Cmax) and area under the curve (AUC) for radiolabeled Tivozanib of 12.1 ± 5.67 ng/mL and 1084 ± 417.0 ng·h/mL, respectively .

Result of Action

The primary result of Tivozanib’s action is the inhibition of tumor growth. This is achieved by blocking the VEGF signaling pathway, which leads to a reduction in angiogenesis, thereby limiting the supply of oxygen and nutrients to the tumor . In clinical trials, Tivozanib demonstrated efficacy compared with sorafenib with an improvement in progression-free survival .

Action Environment

The efficacy and safety of Tivozanib can be influenced by various environmental factors such as the patient’s overall health status, the presence of other diseases, and the use of other medicationsJohn’s Wort, an inducer of the liver enzyme CYP3A4 . . Furthermore, the efficacy of Tivozanib may be influenced by the patient’s prior treatment history. For example, in a cohort of heavily pretreated patients with advanced renal cell carcinoma, Tivozanib yielded a modest clinical benefit in a minority of patients who received prior immune checkpoint therapies, cabozantinib, and lenvatinib ± everolimus .

生化分析

Biochemical Properties

Tivozanib (hydrate) interacts with various biomolecules, primarily the vascular endothelial growth factor receptors (VEGFR) 1, 2, and 3 . It inhibits these receptors, thereby suppressing angiogenesis, a process crucial for tumor growth and metastasis . It can also inhibit c-Kit and PDGFRβ .

Cellular Effects

Tivozanib (hydrate) has significant effects on various types of cells, particularly cancer cells. It has shown to decrease the microvessel density within tumor xenografts and attenuate VEGFR2 phosphorylation levels in tumor endothelium . It also displays antitumor activity against a wide variety of human tumor xenografts, including lung, breast, colon, ovarian, pancreas, and prostate cancer .

Molecular Mechanism

Tivozanib (hydrate) exerts its effects at the molecular level by selectively inhibiting VEGFR 1, 2, and 3 . This inhibition suppresses angiogenesis, thereby limiting the supply of oxygen and nutrients to the tumor, which in turn inhibits tumor growth .

Temporal Effects in Laboratory Settings

In the TIVO-3 trial, patients were randomized to receive either tivozanib 1.34 mg orally once daily for 21 consecutive days of every 28-day cycle . The estimated median progression-free survival was 5.6 months . The most common grade 3 to 4 adverse reaction on the tivozanib arm was hypertension (24%) .

Dosage Effects in Animal Models

In an immunosuppressed HCC animal model, tivozanib (hydrate) can inhibit tumor growth by almost 60% with daily oral administration at the dose of 0.2mg/kg for 2 weeks .

Metabolic Pathways

Tivozanib (hydrate) is primarily metabolized by CYP3A4 . After oral ingestion of a radiolabeled 1.34 mg dose of tivozanib in healthy volunteers, unchanged tivozanib accounted for 90% of the radioactive drug detected in serum .

准备方法

The synthesis of Tivozanib (hydrate) involves several steps:

    Initial Synthesis: The process begins with the treatment of 2-chloro-4-(6,7-dimethoxyquinolin-4-yloxy)aniline with triphosgene in chloroform in the presence of triethylamine.

    Alternative Method: Another method involves treating 3-amino-5-methylisoxazole with phenyl chloroformate in N,N-dimethylacetamide in the presence of pyridine.

    Industrial Production: Industrial production methods focus on optimizing yield and purity while minimizing the use of hazardous chemicals.

化学反应分析

Tivozanib (hydrate) undergoes various chemical reactions:

相似化合物的比较

Tivozanib (hydrate) is unique among kinase inhibitors due to its high selectivity and potency. Similar compounds include:

Tivozanib stands out due to its improved efficacy and reduced side effects compared to these similar compounds .

生物活性

Tivozanib, also known as tivozanib hydrochloride, is a potent inhibitor of all three vascular endothelial growth factor (VEGF) receptors (VEGFR-1, VEGFR-2, and VEGFR-3) and has been primarily studied for its application in treating advanced renal cell carcinoma (RCC). This article delves into its biological activity, mechanisms of action, clinical findings, and relevant studies.

Tivozanib functions by blocking the signaling pathways of VEGF receptors, which play critical roles in angiogenesis—the formation of new blood vessels from pre-existing ones. By inhibiting these receptors, tivozanib effectively reduces angiogenesis and vascular permeability in tumor tissues, contributing to its antitumor effects .

Pharmacological Profile

The pharmacokinetics of tivozanib have been characterized in various studies. The compound is administered orally and exhibits a half-life that allows for a dosing schedule of 1.5 mg once daily on a 28-day cycle, with 21 days of treatment followed by 7 days off .

Key Pharmacological Data

Parameter Value
Chemical Name Tivozanib Hydrochloride
CAS Number 682745-41-1
Molecular Weight 393.87 g/mol
Dosing Regimen 1.5 mg orally once daily
Half-Life Approximately 5-7 hours
Indications Advanced Renal Cell Carcinoma

Clinical Efficacy

Tivozanib has been evaluated in several clinical trials, notably the Phase III TIVO-3 trial, which compared its efficacy to sorafenib in patients with relapsed or refractory advanced RCC. The results demonstrated a significant improvement in progression-free survival (PFS) for patients treated with tivozanib compared to those receiving sorafenib:

  • Median PFS:
    • Tivozanib: 5.6 months
    • Sorafenib: 3.9 months
    • Hazard Ratio (HR): 0.73; p=0.016p=0.016 .

These findings underscore tivozanib's potential as a preferred therapeutic option in this patient population.

Case Studies and Long-Term Data

Recent analyses have highlighted the long-term efficacy of tivozanib. A post-hoc analysis from the TIVO-3 trial indicated that patients who received tivozanib exhibited sustained benefits even after multiple lines of prior therapy, suggesting that it may provide meaningful survival advantages in heavily pre-treated populations .

Comparative Studies

In addition to the TIVO-3 trial, other studies have explored the combination of tivozanib with immunotherapy agents such as nivolumab. Early results suggest that this combination may enhance therapeutic outcomes compared to monotherapy with either agent alone .

属性

IUPAC Name

1-[2-chloro-4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-3-(5-methyl-1,2-oxazol-3-yl)urea;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN4O5.H2O/c1-12-8-21(27-32-12)26-22(28)25-16-5-4-13(9-15(16)23)31-18-6-7-24-17-11-20(30-3)19(29-2)10-14(17)18;/h4-11H,1-3H3,(H2,25,26,27,28);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTWZGSZTIGEYIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)NC2=C(C=C(C=C2)OC3=C4C=C(C(=CC4=NC=C3)OC)OC)Cl.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tivozanib (hydrate)
Reactant of Route 2
Reactant of Route 2
Tivozanib (hydrate)
Reactant of Route 3
Reactant of Route 3
Tivozanib (hydrate)
Reactant of Route 4
Reactant of Route 4
Tivozanib (hydrate)
Reactant of Route 5
Reactant of Route 5
Tivozanib (hydrate)
Reactant of Route 6
Reactant of Route 6
Tivozanib (hydrate)

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。